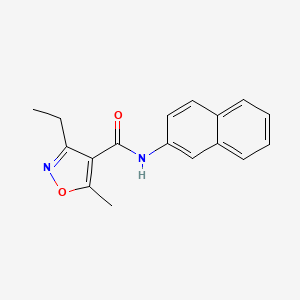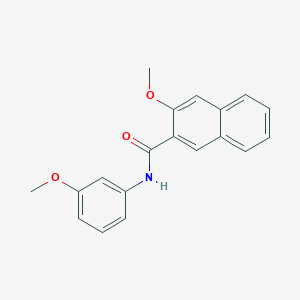
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide, also known as MMNA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MMNA belongs to the family of naphthamides, which are known for their diverse biological activities.
科学研究应用
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death.
实验室实验的优点和局限性
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to be non-toxic to normal cells, making it a good candidate for further research. However, one limitation of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
未来方向
There are several future directions for research on 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. One area of interest is the development of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as a potential anti-cancer agent. Further studies are needed to determine the efficacy of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide in animal models and clinical trials. Another area of interest is the potential use of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as an anti-inflammatory agent. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
合成方法
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide involves the reaction of 3-methoxyaniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. The purity of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide can be increased using column chromatography.
属性
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-5-8-15(12-16)20-19(21)17-10-13-6-3-4-7-14(13)11-18(17)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENMTYKXDCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

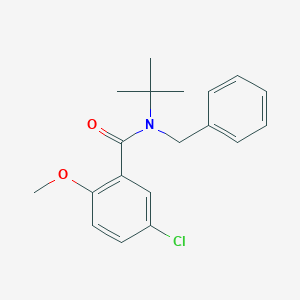
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
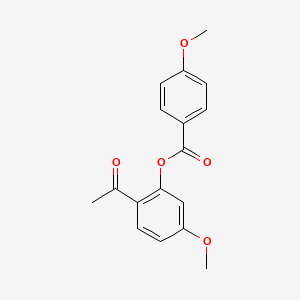
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
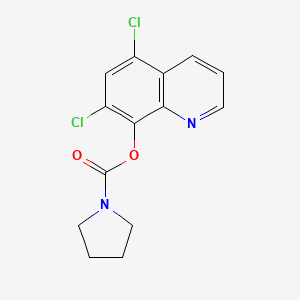
![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)

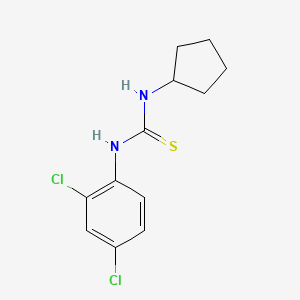
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
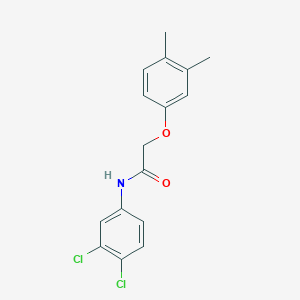
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
